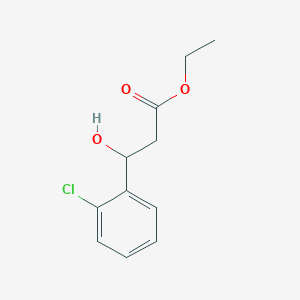
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a propanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed:
Oxidation: 3-(2-chlorophenyl)propanoic acid
Reduction: Ethyl 3-(2-phenyl)-3-hydroxypropanoate
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of chlorophenyl compounds with biological systems.
Industry: It is used in the production of various chemical products, including fragrances and flavors.
Mechanism of Action
The mechanism by which Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 3-(2-chlorophenyl)propanoate: Lacks the hydroxy group present in this compound.
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.
These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
QVFHOXCOCFJTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


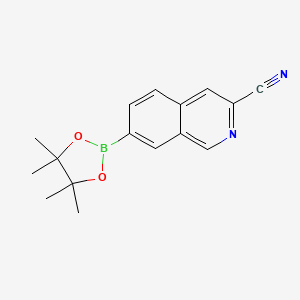

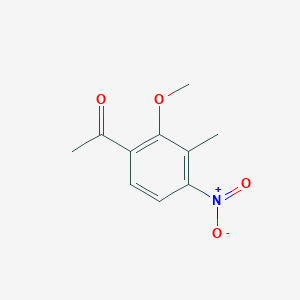

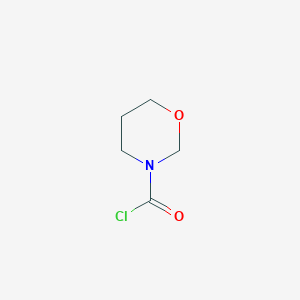
![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
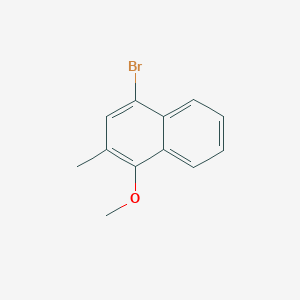


![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)

![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)
